![molecular formula C24H21F2NO4 B610863 Skepinone-L CAS No. 1221485-83-1](/img/structure/B610863.png)
Skepinone-L
Overview
Description
Skepinone-L is a potent and highly selective inhibitor of p38 MAP kinase which impairs platelet activation and thrombus formation.
This compound is an ATP-competitive inhibitor of p38 MAPK isoform p38α (IC50s = 5 nM) and p38β (97% inhibition at 1 µM).
Mechanism of Action
- The stress-induced activation of p38 MAPK is well understood, and it plays crucial roles in cancer, angiogenesis, and apoptosis .
- It shows concentration-dependent inhibition of HSP27 phosphorylation with a cellular IC50 of approximately 25 nM .
- When orally administered to mice, this compound reaches levels up to 240 nM, surpassing its human whole-blood IC50 value .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Skepinone-L is an ATP-competitive inhibitor of p38 MAPK . It interacts with the ATP-binding pocket of the kinase, which is crucial for the kinase’s function . This compound has shown to inhibit the phosphorylation of heat shock protein 27 (HSP27), a substrate of p38 MAPK .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce concentrations of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-10, which are all regulated by p38 MAPK . In platelets, this compound impairs activation and thrombus formation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with p38 MAPK. It binds competitively to the ATP-binding site of the kinase, inhibiting its function . This inhibition prevents the phosphorylation of HSP27, thereby affecting the downstream signaling pathways regulated by p38 MAPK .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has shown concentration-dependent inhibition of HSP27 phosphorylation
Dosage Effects in Animal Models
In animal models, this compound has shown significant therapeutic effects during experimental arthritis
Metabolic Pathways
This compound is involved in the p38 MAPK signaling pathway . It interacts with the ATP-binding site of the p38 MAPK, affecting the downstream signaling events regulated by this kinase
Biological Activity
Skepinone-L is a novel and highly selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), which plays a crucial role in various cellular processes, including inflammation, cell differentiation, and apoptosis. This compound has garnered significant attention due to its potent biological activity, particularly in modulating platelet function and thrombus formation.
This compound operates primarily by inhibiting p38 MAPK, which is pivotal in the signaling pathways of platelet activation. The inhibition of this kinase leads to a reduction in phosphorylation events associated with platelet activation, thereby impacting several downstream effects:
- Inhibition of Platelet Activation : this compound significantly reduces the phosphorylation of Hsp27, a substrate of p38 MAPK, following stimulation with various agonists such as collagen-related peptide (CRP) and thrombin. This reduction is observed at concentrations as low as 1 μM .
- Thromboxane A2 Synthesis : The compound prevents the synthesis of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, by inhibiting the phosphorylation of cytosolic phospholipase A2 (cPLA2) .
- Thrombus Formation : In in vitro studies, this compound has been shown to markedly reduce thrombus formation under both low and high shear conditions, indicating its potential utility in preventing pathological thrombus formation .
In Vitro Studies
A series of experiments conducted on freshly isolated human platelets revealed the following key findings:
- Platelet Aggregation : this compound treatment led to a significant decrease in platelet aggregation induced by CRP and thrombin. This effect was attributed to its ability to inhibit the activation-dependent secretion of ATP from dense granules .
- Calcium Signaling : Importantly, this compound did not impair calcium signaling within platelets, suggesting that its inhibitory effects are specific to p38 MAPK pathways rather than general disruptions in platelet signaling mechanisms .
In Vivo Studies
In animal models, this compound demonstrated promising therapeutic potential:
- Arthritis Model : In a study using KBxN serum transfer arthritis models, treatment with this compound resulted in significantly reduced ankle thickness compared to control groups. This suggests its effectiveness in reducing inflammation associated with autoimmune conditions .
- Pharmacokinetics : this compound exhibits favorable pharmacokinetic properties, being minimally affected by metabolic conversion and showing high potency in vivo .
Case Studies
-
Platelet Function and Thrombus Formation :
- In studies assessing thrombus formation under varying shear rates (500 s and 1700 s), platelets pre-treated with this compound formed significantly smaller thrombi compared to untreated controls. This highlights its potential as a therapeutic agent for conditions where excessive thrombosis is a concern .
- Chronic Inflammatory Conditions :
Comparative Efficacy
A comparative analysis of various p38 MAPK inhibitors reveals that this compound stands out due to its selectivity and potency. The following table summarizes the IC50 values for selected compounds against MAPK14 (p38 MAPK):
Compound | IC50 (nM) |
---|---|
This compound | 19.2 ± 0.9 |
SB202190 | 34.2 ± 0.8 |
LN 950 | 3.40 ± 0.13 |
This data indicates that this compound is one of the most potent inhibitors available for p38 MAPK, making it an attractive candidate for further clinical development .
Scientific Research Applications
Inflammation and Pain Management
Research has demonstrated that Skepinone-L effectively reduces inflammation in various models. For instance, in a study involving mice with induced ankle swelling, treatment with this compound resulted in a significant decrease in ankle thickness compared to control groups . This suggests its potential utility in treating inflammatory conditions such as arthritis.
Thrombosis Prevention
This compound has shown promising results in modulating platelet function. It significantly inhibits platelet activation and thrombus formation by blunting the phosphorylation of heat shock protein 27 (Hsp27), which is crucial for platelet aggregation and secretion . In vitro studies indicated that at a concentration of 1 µM, this compound markedly reduced thromboxane A2 synthesis and platelet aggregation induced by various agonists .
Cancer Therapy
The inhibition of p38 MAPK by this compound may also have implications in cancer therapy. Studies have suggested that p38 MAPK plays a role in tumor progression and metastasis; thus, its inhibition could potentially reduce cancer cell proliferation and enhance the efficacy of existing treatments .
Platelet Function Analysis
A detailed study assessed the effects of this compound on human platelets. The findings revealed that this compound effectively inhibited the phosphorylation of cPLA2, preventing thromboxane A2 synthesis and subsequent platelet activation. This was evidenced through various assays measuring ATP release and cytosolic calcium levels .
In Vivo Efficacy
In vivo studies have confirmed the pharmacodynamic properties of this compound, demonstrating significant plasma concentrations that exceed the IC50 values observed in vitro. This highlights its potential for effective therapeutic use without substantial off-target effects .
Data Tables
Properties
IUPAC Name |
13-(2,4-difluoroanilino)-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO4/c25-16-4-8-23(22(26)10-16)27-17-5-7-20-15(9-17)2-1-14-3-6-19(11-21(14)24(20)30)31-13-18(29)12-28/h3-11,18,27-29H,1-2,12-13H2/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGCTFLLWPVFM-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669907 | |
Record name | 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221485-83-1 | |
Record name | 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.